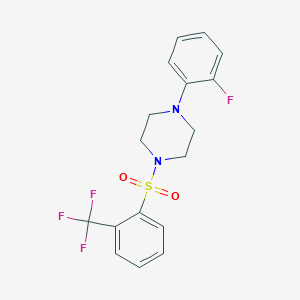
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with a fluorine atom and the other with a trifluoromethyl group. The two phenyl rings are connected to the piperazine ring through a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a fluorophenyl and a trifluoromethylphenyl sulfonyl chloride . The exact conditions and reagents would depend on the specific synthesis route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the fluorophenyl and trifluoromethylphenyl groups, and the sulfonyl linkages . The presence of the fluorine and trifluoromethyl groups would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis
As an organic compound, “4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine” could undergo a variety of chemical reactions. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions . The fluorine and trifluoromethyl groups could also potentially undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups could increase its polarity, potentially affecting its solubility in different solvents . The piperazine ring could confer basic properties to the compound .Applications De Recherche Scientifique
Radiochemistry and Imaging Agents
- Development of PET Tracers : The synthesis and evaluation of radio-labeled compounds for positron emission tomography (PET) imaging, particularly those targeting the dopamine and serotonin systems, demonstrate the compound's utility in neuroscience research. The creation of specific PET tracers like [18F]GBR 13119 and [18F]GBR 12909, which are derivatives of the core chemical structure, highlight its application in mapping dopamine uptake systems and potentially visualizing serotonin receptors (Haka, Kilbourn, Watkins, & Toorongian, 1989; Haka & Kilbourn, 1990).
Antibacterial Activities
- Synthesis for Antibacterial Studies : The compound's derivatives have been explored for their antibacterial activities, showcasing its potential in the development of new antimicrobial agents. The synthesis of specific derivatives has shown efficacy against various pathogens, indicating the chemical's relevance in medical chemistry and drug discovery (Wu Qi, 2014).
Antiproliferative Agents
- Cancer Research : Derivatives of the compound have been synthesized and tested for antiproliferative activity against cancer cell lines. The exploration of sulfonamide-1,2,3-triazole derivatives with a dithiocarbamate moiety indicates potential in the development of new anticancer therapies (Dongjun Fu et al., 2017).
Novel Radiopharmaceuticals
- Imaging Tumor Metabolism : The compound has been used to develop radiopharmaceuticals like [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of pyruvate kinase M2 levels in gliomas. This highlights its application in oncology, providing tools for the diagnosis and monitoring of cancer (Patel et al., 2019; Beinat et al., 2020).
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to act as nucleophilic trifluoromethylating agents . They can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction .
Biochemical Pathways
The compound’s potential to undergo set reactions suggests it may influence redox pathways and the metabolism of sulfur-containing compounds .
Result of Action
Given its potential to undergo SET reactions, it may induce changes in the redox state of cells and influence the metabolism of sulfur-containing compounds .
Action Environment
Environmental factors such as pH, temperature, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, visible light irradiation has been reported to facilitate the SET reactions of similar compounds . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O2S/c18-14-6-2-3-7-15(14)22-9-11-23(12-10-22)26(24,25)16-8-4-1-5-13(16)17(19,20)21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVVYEZGDJHMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

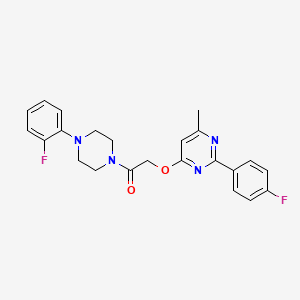
![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2825766.png)

![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)
![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)

![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
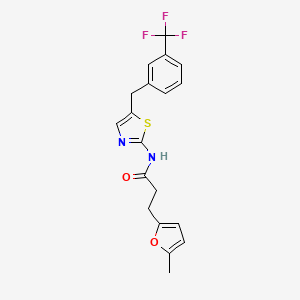
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)
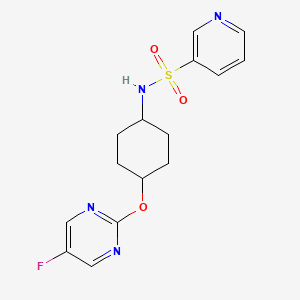
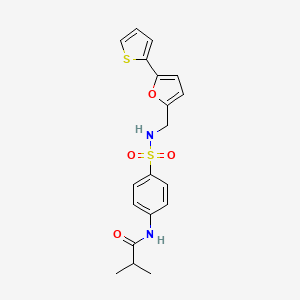
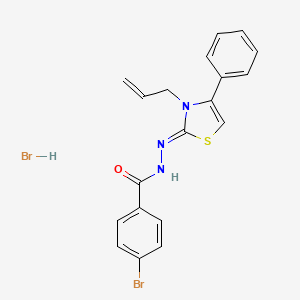
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)